

# Foundational Research on ALK1 and ALK2 Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MU1700    |           |
| Cat. No.:            | B10828528 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research surrounding Activin Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2), two pivotal type I serine/threonine kinases in the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) superfamily. This document provides a comprehensive overview of their signaling pathways, roles in health and disease, and detailed experimental methodologies for their study, aimed at facilitating advanced research and therapeutic development.

### Introduction to ALK1 and ALK2

Activin Receptor-Like Kinase 1 (ALK1), also known as ACVRL1, and Activin Receptor-Like Kinase 2 (ALK2), or ACVR1, are transmembrane receptors that play crucial roles in a variety of cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[1][2] They are essential components of the Bone Morphogenetic Protein (BMP) signaling pathway. Dysregulation of ALK1 and ALK2 signaling is implicated in several genetic disorders and cancers, making them significant targets for therapeutic intervention.[3][4]

ALK1 (ACVRL1) is predominantly expressed on endothelial cells and is a key regulator of angiogenesis and vascular homeostasis.[3][5] Mutations in the ACVRL1 gene are the primary cause of Hereditary Hemorrhagic Telangiectasia type 2 (HHT2), a disorder characterized by the formation of arteriovenous malformations (AVMs).[2][6]



ALK2 (ACVR1) is more broadly expressed and is critical for bone and cartilage development.[7] [8] Gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder where soft tissues progressively ossify.[4][9] Somatic mutations in ACVR1 have also been identified in certain cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[4]

## **Signaling Pathways**

ALK1 and ALK2 mediate signaling by forming heteromeric complexes with type II serine/threonine kinase receptors. Ligand binding induces the type II receptor to phosphorylate and activate the type I receptor, which in turn phosphorylates downstream effectors, primarily the SMAD proteins.

## **ALK1 Signaling Pathway**

The primary ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10, which bind with high affinity.[1][3] The signaling cascade is initiated by the formation of a receptor complex comprising ALK1, a type II receptor (BMPRII, ActRIIA, or ActRIIB), and the co-receptor Endoglin.[1][10] Upon activation, ALK1 phosphorylates SMAD1, SMAD5, and SMAD8, which then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.[3][10]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. The Dual Effect of the BMP9–ALK1 Pathway in Blood Vessels: An Opportunity for Cancer Therapy Improvement? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the ALK1 ligands, BMP9 and BMP10 PubMed [pubmed.ncbi.nlm.nih.gov]







- 3. BMP10-mediated ALK1 signaling is continuously required for vascular development and maintenance PMC [pmc.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. promega.com.cn [promega.com.cn]
- 6. Frontiers | Mouse Models of Hereditary Haemorrhagic Telangiectasia: Recent Advances and Future Challenges [frontiersin.org]
- 7. Alk1 controls arterial endothelial cell migration in lumenized vessels PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ALK2 and BMPR2 knockdown and endothelin-1 production by pulmonary microvascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Foundational Research on ALK1 and ALK2 Kinases: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10828528#foundational-research-on-alk1-and-alk2-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com